molecular formula C23H22N2O5S B7699526 N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide

N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B7699526
M. Wt: 438.5 g/mol
InChI Key: TWJVZDYUVBHSQE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a furan ring, a quinoline derivative, and a methoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and the 2-hydroxy-7-methylquinoline derivatives separately. These intermediates are then coupled under specific conditions to form the final compound.

    Preparation of Furan-2-ylmethylamine: This can be synthesized by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4).

    Preparation of 2-Hydroxy-7-methylquinoline: This intermediate can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of furan-2-ylmethylamine with 2-hydroxy-7-methylquinoline in the presence of a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Furanones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group can act as a hydrogen bond donor or acceptor, while the furan and quinoline rings can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-benzenesulfonamide
  • N-(furan-2-ylmethyl)-N-((7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide
  • N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-benzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the furan and quinoline moieties, which can confer distinct electronic and steric properties. The methoxy group on the benzene ring further enhances its potential for specific interactions in biological systems.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-16-5-6-17-13-18(23(26)24-22(17)12-16)14-25(15-20-4-3-11-30-20)31(27,28)21-9-7-19(29-2)8-10-21/h3-13H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJVZDYUVBHSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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